molecular formula C12H20 B12692192 1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- CAS No. 73399-00-5

1,3,5-Undecatriene, 2-methyl-, (3E,5Z)-

Cat. No.: B12692192
CAS No.: 73399-00-5
M. Wt: 164.29 g/mol
InChI Key: JJCUHVWRXVDLKW-QNRZBPGKSA-N
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Description

1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- is an organic compound with the molecular formula C12H20. It is a type of triene, meaning it contains three double bonds within its carbon chain. This compound is known for its distinct structure and is one of the stereoisomers of 1,3,5-Undecatriene .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- can be synthesized through various organic reactions. One common method involves the Wittig reaction, where methylene triphenylphosphorane reacts with an appropriate aldehyde or ketone to form the triene structure . The reaction conditions typically include a solvent like tetrahydrofuran (THF) and are carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- often involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the fragrance and flavor industry due to its distinct odor and flavor profile.

Mechanism of Action

The exact mechanism of action of 1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (3Z,5E)-1,3,5-Undecatriene
  • (E,E)-1,3,5-Undecatriene
  • (3E,5E)-1,3,5-Undecatriene

Comparison

1,3,5-Undecatriene, 2-methyl-, (3E,5Z)- is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different physical properties, such as boiling point and refractive index, and distinct interactions in biological systems .

Properties

CAS No.

73399-00-5

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

(3E,5Z)-2-methylundeca-1,3,5-triene

InChI

InChI=1S/C12H20/c1-4-5-6-7-8-9-10-11-12(2)3/h8-11H,2,4-7H2,1,3H3/b9-8-,11-10+

InChI Key

JJCUHVWRXVDLKW-QNRZBPGKSA-N

Isomeric SMILES

CCCCC/C=C\C=C\C(=C)C

Canonical SMILES

CCCCCC=CC=CC(=C)C

Origin of Product

United States

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